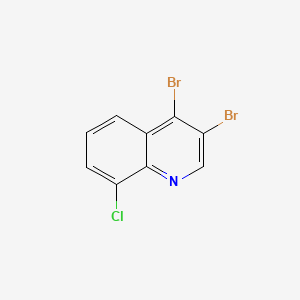
3,4-Dibromo-8-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-8-chloroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H4Br2ClN and its molecular weight is 321.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
3,4-Dibromo-8-chloroquinoline and its derivatives have been investigated for their biological activities, particularly against various pathogens and cancer cell lines.
Antimicrobial Activity:
Research has demonstrated that quinoline derivatives exhibit notable activity against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents. For instance, derivatives synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde showed promising results in inhibiting the growth of this pathogen in vitro .
Anticancer Properties:
Studies have highlighted the cytotoxic effects of certain quinoline derivatives on cancer cell lines. For example, polycarbo-substituted thienoquinolines derived from this compound were found to inhibit the growth of human breast cancer cells (MCF-7) in a dose-dependent manner. The compounds exhibited LC50 values comparable to established anticancer drugs .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular structures.
Synthesis of Novel Derivatives:
The Suzuki-Miyaura cross-coupling reaction has been employed using this compound as a substrate to synthesize various triarylquinolines. These derivatives can be further modified to enhance their biological properties .
Applications in Total Synthesis:
Quinoline-based compounds are integral in the total synthesis of alkaloids and other complex natural products. The Diels-Alder reaction involving this compound has been explored for constructing functionalized six-membered rings, showcasing its utility in synthetic organic chemistry .
Material Science
Fluorescent Materials:
Quinoline derivatives have been studied for their photophysical properties. The fluorescence characteristics of this compound and its derivatives make them suitable candidates for applications in optoelectronic devices and sensors .
Data Tables
Case Studies
-
Antitubercular Activity Study:
A study conducted on the derivatives of 6,8-dibromo-4-chloroquinoline revealed significant activity against Mycobacterium tuberculosis. The research involved synthesizing various derivatives and evaluating their efficacy using standard microbiological assays . -
Cytotoxicity Evaluation:
An investigation into the cytotoxic effects of polycarbo-substituted thienoquinolines on MCF-7 cells demonstrated that certain modifications significantly enhanced anticancer activity. The study utilized both MTT assays and real-time cell analysis to determine the effectiveness of these compounds .
属性
CAS 编号 |
1210818-38-4 |
|---|---|
分子式 |
C9H4Br2ClN |
分子量 |
321.396 |
IUPAC 名称 |
3,4-dibromo-8-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H |
InChI 键 |
NCAPAYIDIDKFNR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)Br |
同义词 |
8-Chloro-3,4-dibromoquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















